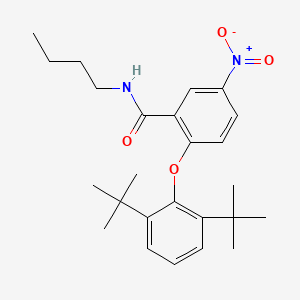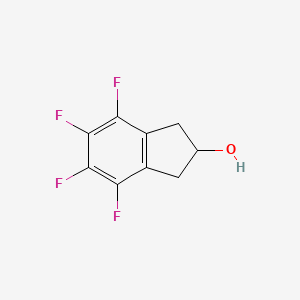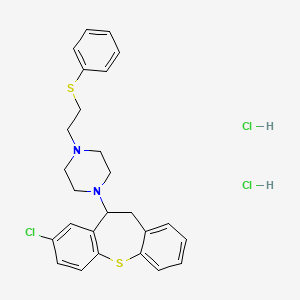![molecular formula C10H16N2O3 B14340674 5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione CAS No. 102880-46-6](/img/structure/B14340674.png)
5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of isopropyl alcohol with a pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions may produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Propan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 6-[(Propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione
- 5-(Propan-2-yl)-6-methoxypyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both isopropyl and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
102880-46-6 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-propan-2-yl-6-propan-2-yloxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)7-8(13)11-10(14)12-9(7)15-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14) |
InChI-Schlüssel |
ISDBQYCJRHBXGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(NC(=O)NC1=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
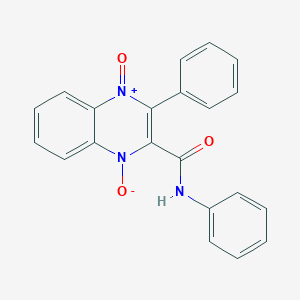
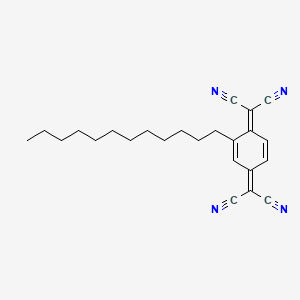
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)

